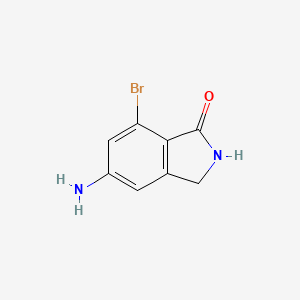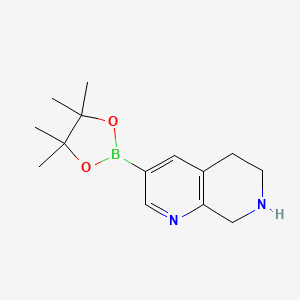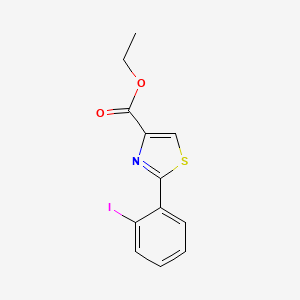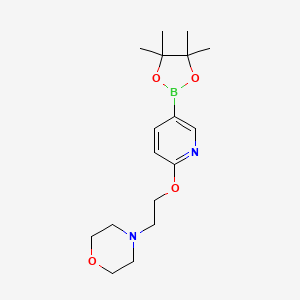![molecular formula C11H20N2O2 B13682335 (1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)
(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (MFCD31743910) is a specialized chemical compound with significant potential in various research fields. It is characterized by its unique structural features and high purity, making it a valuable asset for researchers and scientists .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[310]hexane-3-carboxylate involves several stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce various amine derivatives .
科学的研究の応用
tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
類似化合物との比較
Similar Compounds
Similar compounds to tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate include other bicyclic amines and tert-butyl esters. Examples include:
- tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate analogs
- Other azabicyclohexane derivatives .
Uniqueness
What sets tert-butyl (1R,2R,5S)-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. Its high purity and well-defined structure make it particularly valuable for precise scientific studies .
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
tert-butyl 2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(7)9(13)5-12/h7-9H,4-6,12H2,1-3H3 |
InChIキー |
JHUZWJPECLTTFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CC2CC2C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


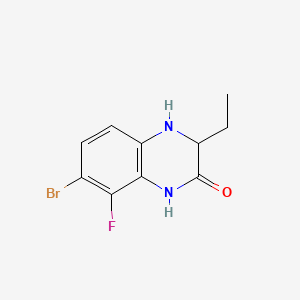
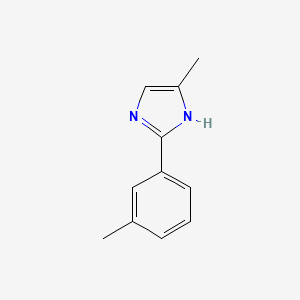
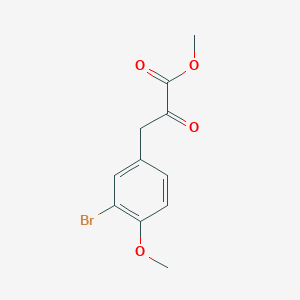
![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)
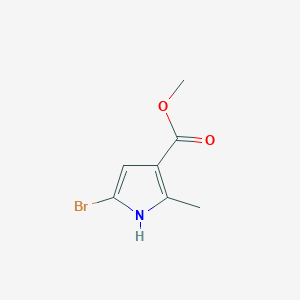

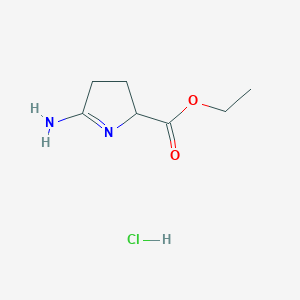
![3-(Trifluoromethyl)-6-bromobenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13682315.png)
